molecular formula C12H10ClNO2 B7974522 6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol

6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol

Cat. No.: B7974522
M. Wt: 235.66 g/mol
InChI Key: CSCKKUBUHLDNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol ( 1551470-66-6) is an organic compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol. This pyridine derivative is supplied as a high-purity material for research and development purposes . Compounds featuring the pyridin-ol scaffold are of significant interest in medicinal chemistry research for the design and synthesis of novel bioactive molecules. The structural motifs present in this compound are commonly investigated as key intermediates in the development of potential therapeutic agents. Research into similar heterocyclic compounds highlights their relevance in central nervous system (CNS) drug discovery, particularly as building blocks for molecules that target enzymes like acetylcholinesterase, which is a key therapeutic target in conditions such as Alzheimer's disease . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-chloro-3-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-12-6-8(2-4-10(12)13)11-5-3-9(15)7-14-11/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCKKUBUHLDNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Pyridin 3 Ol Scaffolds in Modern Drug Discovery

The pyridin-3-ol moiety, a key structural component of the requested compound, is a well-established and significant scaffold in the field of medicinal chemistry. As a class of heterocyclic compounds, pyridines and their derivatives are integral to the development of numerous therapeutic agents.

The inclusion of a hydroxyl group at the 3-position of the pyridine (B92270) ring allows for a range of chemical interactions, including hydrogen bonding, which is crucial for the binding of molecules to biological targets such as enzymes and receptors. This functional group also provides a site for further chemical modification, enabling the synthesis of diverse libraries of compounds for drug screening.

The broader pyridine scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, and thus, derivatives based on these scaffolds are frequently found to exhibit a wide array of biological activities.

Contextualizing 6 4 Chloro 3 Methoxyphenyl Pyridin 3 Ol Within Heterocyclic Compound Research

Retrosynthetic Dissection of this compound

A retrosynthetic analysis of this compound identifies the most logical disconnection at the carbon-carbon bond between the pyridine (B92270) and phenyl rings. This aryl-aryl linkage strongly suggests a transition metal-catalyzed cross-coupling reaction as the key bond-forming step in the forward synthesis.

The primary disconnection breaks the molecule into two key synthons:

A substituted pyridine ring, which can be represented by a 6-halopyridin-3-ol equivalent. The hydroxyl group may require a protecting group during the synthesis to prevent unwanted side reactions.

A substituted phenyl ring, which can be derived from a (4-chloro-3-methoxyphenyl) organometallic reagent, such as a boronic acid or its ester derivative for use in Suzuki-Miyaura coupling.

This disconnection strategy is advantageous as it breaks down a complex molecule into two simpler, often commercially available or readily synthesizable fragments. The Suzuki-Miyaura cross-coupling reaction is a prevalent choice for this type of transformation due to its high functional group tolerance and generally mild reaction conditions. rsc.orgmdpi.com

Strategic Routes for the Synthesis of this compound

Building upon the retrosynthetic analysis, the synthesis of this compound is most effectively achieved through the strategic coupling of a pyridine and a phenyl fragment.

The synthesis of this compound can be approached using either convergent or linear strategies.

Convergent Synthesis: This is the most common and efficient approach for this target. It involves the independent synthesis of the two primary building blocks—the 6-halopyridin-3-ol (or a protected version) and (4-chloro-3-methoxyphenyl)boronic acid. These two fragments are then joined in a single, late-stage cross-coupling reaction. rollins.edu This strategy maximizes efficiency and allows for late-stage diversification, enabling the synthesis of analogs by simply varying one of the coupling partners. rollins.edu

Linear Synthesis: A linear approach would involve the stepwise construction of the target molecule. For example, one could start with a pre-formed 4-chloro-3-methoxyacetophenone and use it as a precursor to build the pyridine ring through a cyclization reaction, such as a Krohnke or Hantzsch-type pyridine synthesis. researchgate.netbeilstein-journals.org Another linear route could involve starting with a substituted pyridine and sequentially adding the methoxy and chloro substituents to an attached phenyl group, although this is often less efficient than a convergent approach. For instance, some substituted pyridines can be formed via the cyclization of chalcones with other reagents. researchgate.net

The formation of the C-C bond between the aryl and pyridine rings is the cornerstone of the synthesis. The Suzuki-Miyaura cross-coupling is the most widely employed method for this purpose due to its versatility and tolerance of various functional groups. mdpi.com

Key components of the Suzuki-Miyaura reaction include:

Catalyst: Palladium complexes are the most common catalysts. Examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). mdpi.comcdnsciencepub.com

Ligand: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency. rsc.org

Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is required to activate the boronic acid for transmetalation. rsc.orgmdpi.com

Solvent: Aprotic polar solvents like 1,4-dioxane (B91453) or solvent mixtures such as water/n-butanol are frequently used. mdpi.comnih.gov

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling reactions can also form aryl-pyridine linkages, including the Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents). organic-chemistry.org Additionally, novel methods using pyridine sulfinates as nucleophilic coupling partners have been developed. rsc.org

Table 1: Example Catalytic Systems for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventReference
Pd(OAc)₂PCy₃K₂CO₃1,4-Dioxane rsc.org
Pd(dppf)Cl₂(dppf)Na₃PO₄1,4-Dioxane cdnsciencepub.com
Pd(PPh₃)₄(PPh₃)K₃PO₄1,4-Dioxane mdpi.com
[Na₂PdCl₄]dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphonium saltK₂CO₃n-Butanol/Water nih.gov

Achieving high yields in the synthesis of this compound requires careful optimization of reaction parameters. The efficiency of the Suzuki-Miyaura coupling can be sensitive to several factors.

Reactant Choice: The reactivity of the halide on the pyridine ring follows the general trend I > Br > Cl. researchgate.net Using a more reactive 6-bromopyridin-3-ol instead of the chloro-analogue could improve yields or allow for milder reaction conditions. The electronic properties of the boronic acid also play a role, with electron-rich boronic acids often providing better yields. mdpi.com

Catalyst and Ligand System: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. Rationally designed, electron-rich, and sterically demanding ligands can significantly enhance catalytic activity, leading to higher yields even with low catalyst loading (e.g., 0.005–0.05 mol %). nih.gov

Base and Solvent Effects: The base and solvent must be carefully selected. A study on the arylation of a pyrimidine (B1678525) derivative found that using Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane gave good yields. mdpi.com The addition of water can be beneficial, and some systems show high efficiency in solvent mixtures like n-butanol/water, which can improve the solubility of reactants and catalysts. nih.gov

Temperature and Reaction Time: Reaction temperatures for Suzuki couplings typically range from 65°C to 150°C, with reaction times varying from a few hours to overnight. rsc.orgcdnsciencepub.com Microwave-assisted heating can sometimes accelerate the reaction and improve yields. nih.gov

Table 2: General Optimization Parameters for Suzuki-Miyaura Coupling

ParameterVariableEffect on Yield/Reaction RateReference
Halide 6-Iodo-, 6-Bromo-, or 6-ChloropyridineReactivity order is generally I > Br > Cl. researchgate.net researchgate.net
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Activity depends on the specific substrates and ligands used. rsc.orgmdpi.comcdnsciencepub.com
Base K₃PO₄, K₂CO₃, Na₃PO₄, Cs₂CO₃Choice of base can significantly influence the reaction outcome. rsc.orgmdpi.comcdnsciencepub.com
Solvent Dioxane, Toluene, DMF, n-Butanol/WaterAffects solubility and catalyst stability, thereby influencing yield. nih.gov mdpi.comnih.gov
Temperature 60 - 150 °CHigher temperatures can increase reaction rates but may lead to decomposition. rsc.orgresearchgate.net

Synthesis of Structural Analogs and Derivatives of this compound

The synthetic routes established for the parent compound can be readily adapted to produce a wide range of structural analogs and derivatives. This is most efficiently achieved using a convergent strategy where different building blocks are swapped in the key cross-coupling step.

For example, by using a variety of substituted arylboronic acids in the Suzuki-Miyaura reaction with a common 6-halopyridin-3-ol intermediate, a library of analogs with modifications on the phenyl ring can be generated. mdpi.com Similarly, different heterocyclic boronates can be used to create heteroaryl-pyridine structures. nih.gov

Creating analogs with structural changes on the pyridine ring itself requires different synthetic approaches.

Using Alternative Pyridine Starting Materials: One direct method is to start with differently substituted 6-halopyridines in the cross-coupling reaction. For instance, introducing alkyl, ester, or other functional groups at the C3, C4, or C5 positions of the initial pyridine substrate allows for the synthesis of diverse analogs. nih.gov

Post-Coupling Modification: After the aryl-pyridine linkage is formed, functional groups on the pyridine ring can be further modified. For instance, a chloro-substituent on the pyridine ring can be converted to a methoxy or an amino group through nucleophilic substitution reactions. nih.gov

De Novo Synthesis of the Pyridine Ring: For more complex substitution patterns, the pyridine ring can be constructed from acyclic precursors. The Guareschi-Thorpe condensation, which reacts a cyanoacetamide with a 1,3-diketone, can produce highly substituted 2-pyridones. beilstein-journals.org These pyridones can then serve as versatile intermediates for further elaboration into the desired pyridine analogs. Another method involves the one-pot, three-component Chichibabin reaction of an aldehyde, a ketone, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate) to form substituted pyridines. researchgate.net

Derivatization of the 4-Chloro-3-methoxyphenyl Moiety

The 4-chloro-3-methoxyphenyl fragment of the title compound offers two primary sites for chemical modification: the chloro substituent and the methoxy group. Derivatization at these positions can significantly alter the molecule's physicochemical properties.

Substitution of the Chlorine Atom: Aryl chlorides are typically less reactive towards nucleophilic aromatic substitution (SNAr) than their bromide or iodide counterparts. nih.govnih.gov However, modern catalytic systems have enabled efficient substitution of aryl chlorides under manageable conditions. nih.govnih.govacs.orgyoutube.com Transition-metal-catalyzed cross-coupling reactions are particularly powerful for replacing the chlorine atom with a variety of functional groups. For instance, nickel- and palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) can be employed to replace the chlorine with primary or secondary amines. nih.govnih.govyoutube.comorganic-chemistry.org These reactions often utilize a well-defined metal-ligand complex, such as (BINAP)Ni(0), which can effectively catalyze the coupling of electronically varied aryl chlorides with aliphatic amines. nih.govnih.gov Similarly, copper-catalyzed methods, often referred to as Ullmann-type couplings, provide another route for forming C-N or C-O bonds at this position. organic-chemistry.org

Cleavage of the Methoxy Group: The methoxy group is an ether linkage that can be cleaved to reveal a phenol (B47542), a transformation that dramatically increases the hydrogen-bonding potential of the moiety. This demethylation is typically achieved under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com Reagents like boron tribromide (BBr₃), hydrobromic acid (HBr), or hydroiodic acid (HI) are effective for cleaving aryl methyl ethers. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group in an SN2-type mechanism. masterorganicchemistry.comlibretexts.org The C(aryl)-O bond remains intact due to the high energy associated with nucleophilic attack on an sp²-hybridized carbon, ensuring the formation of a phenol and a methyl halide. libretexts.org

Table 1: Potential Derivatization Reactions on the 4-Chloro-3-methoxyphenyl Moiety
Target SiteReaction TypeTypical Reagents/CatalystsProduct Functional GroupReference
Chloro GroupCatalytic AminationPd or Ni catalyst (e.g., (BINAP)Ni), base (e.g., NaOtBu), amineAmine (-NHR, -NR2) nih.govnih.govorganic-chemistry.org
Chloro GroupUllmann CouplingCu catalyst, ligand, amine/alcohol, baseAmine, Ether youtube.comorganic-chemistry.org
Methoxy GroupEther CleavageBBr3, HBr, or HIPhenol (-OH) masterorganicchemistry.comorganic-chemistry.orglibretexts.org

Introduction of Diverse Functional Groups

Modifying the pyridin-3-ol ring is crucial for fine-tuning molecular properties. Diverse functional groups, which are specific groups of atoms responsible for a molecule's characteristic chemical reactions, can be introduced through various advanced synthetic methods. ncert.nic.in

One powerful strategy for functionalizing pyridines is direct C-H functionalization. This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines. A notable method involves the conversion of a pyridine into a phosphonium (B103445) salt, which then acts as an activated intermediate for subsequent substitution. acs.org For example, pyridines can be treated to selectively transform a C-H bond at the 4-position into a C-PPh₃⁺ group. This phosphonium group serves as an excellent leaving group and can be displaced by a range of nucleophiles, enabling the introduction of ethers (C-O), thioethers (C-S), amines (C-N), and new carbon-carbon bonds. acs.org This two-step sequence is effective even on complex, pharmaceutically relevant molecules. acs.org

Table 2: Methods for Functional Group Introduction on the Pyridine Ring
Synthetic StrategyDescriptionIntroduced GroupsReference
Phosphonium Salt ActivationTwo-step sequence involving C-H activation to form a C-PPh3+ salt, followed by nucleophilic displacement.-OR, -SR, -NR2, -Alkyl/Aryl acs.org
Electrophilic Aromatic SubstitutionDirect introduction of groups like nitro (-NO2) or halogens using strong acids and electrophiles. Often requires harsh conditions for pyridines.-NO2, -Br, -Cl acs.org

Stereoselective Synthesis Approaches (if applicable to chiral analogs)

While this compound itself is an achiral molecule, the development of chiral analogs is a key objective in medicinal and materials chemistry. Stereoselective synthesis is essential for accessing single enantiomers of such analogs, which may arise from the introduction of a stereocenter on the pyridine ring or its substituents.

Catalytic asymmetric synthesis provides the most efficient route to chiral pyridine derivatives. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. One approach involves the enantioselective catalytic transformation of alkenyl pyridines. mdpi.com Using a combination of a Lewis acid to enhance reactivity, a Grignard reagent, and a copper catalyst bearing a chiral diphosphine ligand, a wide range of alkylated chiral pyridines can be accessed with high enantioselectivity. mdpi.com

Another powerful strategy is the stereoselective dearomatization of the pyridine nucleus, which can produce chiral pyridones and other partially hydrogenated derivatives. organic-chemistry.org These reactions provide access to important structural motifs found in many bioactive molecules. organic-chemistry.org The synthesis of chiral pyridinones, which can exist in tautomeric equilibrium with hydroxypyridines, has also been accomplished through the nucleophilic addition of Grignard reagents to chiral pyridinium (B92312) salts derived from a chiral auxiliary. nih.gov

Table 3: Selected Stereoselective Synthesis Strategies for Chiral Pyridine Analogs
ApproachMethodologyKey FeaturesReference
Catalytic Asymmetric AlkylationCopper-chiral diphosphine catalyzed reaction of Grignard reagents with alkenyl pyridines.High enantioselectivity; broad scope of alkyl groups. mdpi.com
Catalytic Asymmetric CyclizationAsymmetric Friedel–Crafts-type alkylation/cyclization using chiral-at-metal Rh(III) complexes.Excellent enantioselectivity (up to 99% ee) for pyridine-fused systems. wikipedia.org
Chiral Auxiliary ControlNucleophilic addition to a chiral pyridinium salt.Stoichiometric use of a chiral auxiliary to direct the stereochemical outcome. nih.gov
Catalytic Asymmetric HydrogenationRuthenium-catalyzed asymmetric hydrogenation of quinoline (B57606) precursors to chiral tetrahydroquinolines.High yields and excellent enantioselectivities for precursors to chiral pyridine ligands. sigmaaldrich.com

Green Chemistry Principles in the Synthesis of Pyridinol Derivatives

The application of green chemistry principles to the synthesis of pyridinol and other heterocyclic derivatives is of growing importance to minimize environmental impact. acs.org These principles focus on improving efficiency, reducing waste, and using less hazardous materials. acs.orgwikipedia.org

A prominent green approach is the use of microwave-assisted synthesis. nih.govnih.gov Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and purer products compared to conventional heating. nih.govnih.gov For example, the synthesis of some pyridine derivatives has been achieved through a one-pot, four-component reaction under microwave irradiation in ethanol (B145695), a relatively benign solvent. nih.govnih.gov This method boasts excellent yields (82-94%) and very short reaction times (2-7 minutes) compared to hours required for conventional refluxing. nih.gov

Multicomponent reactions (MCRs) are inherently green as they combine several starting materials in a single step, reducing the number of synthetic operations and purification steps, thus saving solvents and energy. acs.orgnih.gov Furthermore, developing syntheses that are solvent-free or use environmentally friendly solvents like water or ethanol is a core tenet of green chemistry. wikipedia.orgmasterorganicchemistry.com A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides exemplifies atom economy and the avoidance of hazardous solvents. masterorganicchemistry.com

Table 4: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives
PrincipleConventional ApproachGreen AlternativeAdvantages of Green ApproachReference
Energy InputConventional heating (reflux) for several hours.Microwave irradiation for a few minutes.Drastically reduced reaction time and energy consumption. nih.govnih.gov
Solvent UseUse of hazardous or volatile organic solvents (e.g., DMSO, DMF).Use of greener solvents (e.g., ethanol, water) or solvent-free conditions.Reduced environmental impact and worker exposure to toxic chemicals. acs.orgwikipedia.orgmasterorganicchemistry.com
Atom EconomyStepwise synthesis with protection/deprotection steps, generating waste.One-pot, multicomponent reactions; C-H functionalization.Higher efficiency, less waste generation, fewer synthetic steps. nih.govmasterorganicchemistry.com

In Vitro Biological Activity and Molecular Mechanism Elucidation

Screening for Potential Biological Activities of 6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol and its Analogs

The core structure of this compound, featuring a substituted phenyl ring attached to a pyridin-3-ol moiety, serves as a versatile scaffold for generating compounds with diverse biological activities. The presence of a halogen (chloro) and a methoxy (B1213986) group on the phenyl ring, along with the hydroxyl group on the pyridine (B92270) ring, are key determinants of its biological profile.

Antibacterial Activity: Pyridin-3-ol derivatives have been incorporated into more complex structures, such as oxazolidinones, to enhance their antibacterial properties. For instance, oxazolidinones with a (pyridin-3-yl)phenyl group have demonstrated improved antibacterial activity against Gram-positive pathogens, including linezolid-resistant Streptococcus pneumoniae, when compared to linezolid (B1675486) itself. nih.govacs.org The introduction of acyclic substituents on the pyridine ring of these analogs resulted in potent activity against Gram-positive bacteria. acs.org

In other studies, various pyridine derivatives have shown significant antibacterial effects. For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong antibacterial activity against a panel of five Gram-positive bacteria. nih.gov Similarly, some pyridinium (B92312) salts have been found to be highly active against Staphylococcus aureus. mdpi.com A series of novel pyridine derivatives containing an imidazo[2,1-b] nih.govnih.govnih.govthiadiazole moiety also exhibited moderate to high antibacterial activity, with one 4-F substituted compound showing activity twice that of the control drug gatifloxacin. nih.gov

Antifungal Activity: The antifungal potential of pyridine derivatives has also been investigated. Pyridine derivatives containing an imidazo[2,1-b] nih.govnih.govnih.govthiadiazole moiety showed antifungal activity equivalent to fluconazole (B54011) against Candida albicans ATCC 9763. nih.gov However, some pyridinium salts demonstrated low antifungal activity against Candida albicans, suggesting that the structural features of the pyridine derivative are critical for its antifungal efficacy. mdpi.com

Antitubercular Activity: Pyridine derivatives are a known class of compounds with antitubercular properties. For example, 2,4-disubstituted pyridine derivatives have shown bactericidal activity against Mycobacterium tuberculosis located within human macrophages and in biofilms. frontiersin.org Analogs of isoniazid, a first-line anti-TB drug, which incorporate a pyridine structure, have shown encouraging activity against the H37Rv strain of M. tuberculosis and some drug-resistant isolates. nih.gov Furthermore, some pyrazoline derivatives with a 4-pyridylcarbonyl group have demonstrated promising antitubercular activity. consensus.app Hybrid compounds combining indole (B1671886) and pyridine nuclei have also shown significant activity against both INH-sensitive and INH-resistant strains of M. tuberculosis. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Pyridine Analogs

Analog ClassTest Organism(s)Observed ActivityReference
(Pyridin-3-yl)phenyl-oxazolidinonesGram-positive bacteria (e.g., S. pneumoniae)Excellent activity, including against linezolid-resistant strains. nih.govacs.org
3-(Pyridine-3-yl)-2-oxazolidinonesGram-positive bacteriaStrong antibacterial activity. nih.gov
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole-pyridine derivativesBacteria and Fungi (C. albicans)Moderate to high antibacterial activity. Antifungal activity equivalent to fluconazole. nih.gov
2,4-Disubstituted pyridine derivativesMycobacterium tuberculosisSignificant bactericidal activity against intracellular and biofilm-forming bacilli. frontiersin.org
Isoniazid-pyridine analogsM. tuberculosis (including drug-resistant strains)Encouraging antimycobacterial activity. nih.gov

The antiproliferative and anticancer potential of pyridine derivatives has been a significant area of research. While direct studies on this compound are limited, the evaluation of its structural analogs provides valuable insights.

A series of novel pyridine derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The presence of specific substituents on the pyridine and associated phenyl rings plays a crucial role in their cytotoxic effects. For instance, in one study, a series of pyridine, pyrane, and pyrimidine (B1678525) derivatives were synthesized and tested against 59 different human tumor cell lines, with several compounds exhibiting significant antitumor activities at low concentrations. acs.org

Table 2: In Vitro Anticancer Activity of Selected Pyridine Analogs

Analog ClassCancer Cell Line(s)Key FindingsReference
Pyridine, Pyrane, and Pyrimidine derivatives59 human tumor cell lines (Leukemia, Melanoma, Lung, Colon, etc.)Several compounds showed potent in vitro antitumor activities at low concentrations (log10 GI50 = -4.7). Some were highly selective for leukemia cell lines. acs.org

The ability of pyridine-containing compounds to inhibit key enzymes involved in disease pathology is a well-documented area of study.

Kinase Inhibition: Pyridine derivatives are recognized as a scaffold for the development of kinase inhibitors. johnshopkins.edu For example, pyrazolo[3,4-d]pyrimidines, which are isosteres of the adenine (B156593) ring of ATP, have been developed as potent kinase inhibitors. johnshopkins.edu Specifically, some fused pyridine derivatives have been identified as inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). scielo.br A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were designed and showed potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks), with one compound exhibiting a nanomolar IC50 value against PI3Kα. scilit.com

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Certain pyridinone derivatives have been investigated for their ability to inhibit enzymes of the arachidonic acid cascade. A series of 6-substituted pyridinone derivatives showed significant inhibitory activity against 5-lipoxygenase (5-LOX), with 6-phenylthio-1-phenyl-2-methyl-3-hydroxy-4(1H)-pyridinone being the most potent inhibitor with an IC50 of 2.52 μmol/L. researchgate.net The anti-inflammatory effects of some 3-hydroxy pyridine-4-one derivatives are thought to be related to their iron-chelating properties, which may inhibit heme-dependent enzymes like cyclooxygenase and lipoxygenase. Furthermore, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been shown to inhibit both COX-1 and COX-2.

Table 3: Enzyme Inhibitory Activity of Selected Pyridine Analogs

Analog ClassEnzyme TargetObserved Activity (IC50/Ki)Reference
2-Pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridinesPI3KαIC50 = 3.6 nM (for compound 19a) scilit.com
6-Substituted pyridinone derivatives5-LipoxygenaseIC50 = 2.52 μmol/L (for 6-phenylthio-1-phenyl-2-methyl-3-hydroxy-4(1H)-pyridinone) researchgate.net
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCOX-1 and COX-2Potent inhibition of both isoforms.

The interaction of pyridine-based compounds with G-protein coupled receptors (GPCRs) is another area of active investigation.

Muscarinic Receptors: Pyridinium analogues of acetylcholine (B1216132) have been synthesized and tested for their interaction with muscarinic receptors. These studies showed that replacing the ammonium (B1175870) group of acetylcholine with a pyridinium ring can retain receptor binding. The introduction of alkyl groups into the pyridine ring can convert the compound from an agonist to an antagonist.

Sphingosine-1-Phosphate (S1P) Receptors: Pyridine derivatives have been developed as modulators of sphingosine-1-phosphate (S1P) receptors, which are implicated in autoimmune diseases. The S1P/S1P1 receptor axis is crucial for the regulation of lymphocyte trafficking, and modulators of this receptor have therapeutic potential.

The anti-inflammatory properties of pyridine derivatives have been demonstrated in various in vitro models. Derivatives of 3-hydroxy pyridine-4-one have shown anti-inflammatory effects, which are hypothesized to be linked to their iron-chelating ability, thereby inhibiting key inflammatory enzymes like cyclooxygenase and lipoxygenase. The potential anti-inflammatory mechanism of these derivatives may also involve a reduction in the production of inflammatory mediators such as prostaglandins (B1171923) (PGs) and nitric oxide (NO).

Investigation of Molecular Mechanisms of Action (In Vitro)

Understanding the molecular mechanisms underlying the biological activities of this compound and its analogs is crucial for their development as therapeutic agents.

For antibacterial analogs, such as the (pyridin-3-yl)phenyloxazolidinones, the mechanism is believed to involve the inhibition of bacterial protein synthesis by binding to the ribosome. nih.gov In the case of antitubercular pyridine derivatives, resistance studies have pointed to the involvement of efflux pumps, such as the MmpS5-MmpL5 system, suggesting that these compounds may be substrates for these pumps. frontiersin.org

In the context of anticancer activity, some pyridine derivatives have been shown to induce apoptosis and cause cell cycle arrest. For example, certain 4H-pyrido[1,2-a]pyrimidin-4-one derivatives were found to induce G0/G1 phase block in cancer cells. nih.gov

The enzyme inhibitory activities also shed light on the mechanism of action. For instance, the inhibition of kinases like PI3K disrupts crucial cell signaling pathways involved in cell growth and survival. scilit.com Similarly, the inhibition of COX and LOX enzymes by pyridine derivatives directly impacts the production of pro-inflammatory mediators. researchgate.net

Identification and Validation of Molecular Targets

There is currently no publicly available scientific literature that identifies or validates specific molecular targets for this compound. Investigations aimed at determining the proteins, receptors, or enzymes with which this compound directly interacts have not been reported in published studies.

Modulation of Cellular Pathways

Information regarding the ability of this compound to modulate specific cellular signaling pathways is not available. Research detailing its effects on pathways crucial for cell proliferation, survival, inflammation, or other physiological processes has not been documented.

Interaction Profiling with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

No studies detailing the interaction profile of this compound with biological macromolecules have been published. Data from techniques such as biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) or molecular modeling studies that would elucidate the binding affinity and kinetics with specific proteins or nucleic acids are absent from the scientific record.

In Vitro Metabolic Stability and Drug Interaction Studies

Evaluation of Metabolic Pathways in Liver Microsomes

There are no published reports on the metabolic stability of this compound when incubated with liver microsomes from any species. Consequently, its metabolic pathways, the specific cytochrome P450 (CYP) enzymes involved in its biotransformation, and the identity of its potential metabolites remain unknown.

Enzyme Induction and Inhibition Studies (In Vitro)

No data is available concerning the potential of this compound to either induce the expression of or directly inhibit the activity of key drug-metabolizing enzymes. In vitro studies to assess its drug-drug interaction potential via mechanisms of enzyme induction or inhibition have not been reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Delimiting Key Pharmacophoric Elements within the 6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol Scaffold

The specific placement and electronic nature of substituents on both the pyridine (B92270) and phenyl rings are critical in modulating the biological activity of this class of compounds.

The Pyridine Core: The position of the nitrogen atom and the hydroxyl group on the pyridine ring are significant. Studies on related pyridyl-containing compounds have shown that the position of the ring nitrogen can drastically influence activity. For instance, in a series of pyridylvinylquinolines, a 4-pyridyl isomer was found to be significantly more active than a 2-pyridyl isomer, demonstrating a profound positional effect. nih.gov Similarly, for the this compound scaffold, the 3-hydroxy group is a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions with a target protein. Research on FGFR4 inhibitors based on an aminopyridinol core found that adding methyl groups to the pyridine ring was detrimental to activity, suggesting that the steric profile around this core is tightly constrained. nih.gov

The Phenyl Ring Substituents: The 4-chloro and 3-methoxy substituents on the phenyl ring play a vital role in defining the electronic and steric properties of the molecule, which in turn influences target binding and pharmacokinetic properties.

6-Chloro Group: In many heterocyclic scaffolds, the presence of a chlorine atom at position 6 is known to enhance biological activity. mdpi.com This can be attributed to its ability to occupy a specific hydrophobic pocket in a binding site or to modulate the electronics of the aromatic system. Studies on antimalarial quinolones revealed that a 6-chloro-7-methoxy substitution pattern provided a synergistic effect on activity. nih.gov

4-Chloro-3-methoxyphenyl Group: The combined effect of the chloro and methoxy (B1213986) groups is crucial. In research concerning thiosemicarbazide (B42300) derivatives, the placement of a 3-methoxyphenyl (B12655295) group was found to be beneficial for antibacterial activity against Staphylococcus aureus. mdpi.com The 4-chloro-3-methoxyphenyl moiety itself has been successfully incorporated into potent and selective inhibitors of Janus kinase 1 (JAK1), indicating its compatibility with kinase active sites. nih.gov

The following table illustrates a hypothetical structure-activity relationship based on these principles, showing how modifications to the substitution pattern could influence biological activity.

Compound IDR1 (Pyridine)R2 (Phenyl)R3 (Phenyl)Hypothetical Activity (IC₅₀, nM)Rationale
Parent 6-(phenyl) 4-Cl 3-OCH₃ 100 Baseline compound
Analog A6-(phenyl)3-Cl4-OCH₃500Positional isomerism of phenyl substituents can weaken key interactions.
Analog B6-(phenyl)4-ClH800Removal of the 3-methoxy group may result in loss of a key hydrogen bond acceptance or steric interaction. mdpi.com
Analog C5-(phenyl)4-Cl3-OCH₃>1000Shifting the phenyl group to position 5 of the pyridine ring may disrupt the optimal geometry for target binding.
Analog D6-(phenyl)4-F3-OCH₃150Replacing chloro with a smaller fluoro atom might be tolerated but could reduce hydrophobic interactions.
Analog E6-(phenyl)4-Cl3-OH250A hydroxyl group instead of methoxy could alter electronic properties and introduce a hydrogen bond donor, potentially changing binding mode.

Note: The activity data presented in this table is hypothetical and for illustrative purposes only, based on established medicinal chemistry principles.

The parent compound, this compound, is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical considerations are not applicable to the scaffold itself.

However, stereochemistry would become a critical factor in the rational design of analogs if chiral centers are introduced. For example, if the scaffold were to be modified by adding a substituted side chain, as seen in the development of some kinase inhibitors, the absolute configuration of those chiral centers would likely have a profound impact on biological activity. nih.gov In the discovery of a selective JAK1 inhibitor, analogs were synthesized with a cyanotetrahydro-2H-pyran group, which contains two stereocenters. The specific (3R,4S) configuration was essential for achieving high potency and the desired pharmacokinetic profile. nih.gov This highlights that should the this compound scaffold be elaborated with chiral moieties, a detailed investigation into the stereochemical requirements for activity would be necessary.

Rational Design and Optimization of this compound Analogs

Rational drug design aims to create more potent and selective analogs with improved drug-like properties by systematically modifying the lead structure.

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. u-tokyo.ac.jp For the this compound scaffold, several bioisosteric replacements could be envisioned:

Hydroxyl Group Bioisosteres: The 3-hydroxy group could be replaced with a bioisostere like an amino group (NH₂) or a methanesulfonamide (B31651) (NHSO₂CH₃) to explore different hydrogen bonding patterns. mdpi.comu-tokyo.ac.jp

Chloro Group Bioisosteres: The 4-chloro substituent could be replaced with other groups of similar size and lipophilicity, such as a methyl (CH₃) or a trifluoromethyl (CF₃) group, to fine-tune electronic and hydrophobic interactions.

Pyridine Ring Bioisosteres: The pyridine ring itself could be replaced with other heteroaromatic rings like a pyrimidine (B1678525) or a pyridazine. nih.gov

Scaffold Hopping is a more drastic approach that involves replacing the central core of a molecule with a structurally different scaffold while retaining the essential pharmacophoric elements that are responsible for biological activity. nih.gov This strategy is often used to discover novel chemical series with improved properties or to circumvent existing patents. nih.govnih.gov Starting from this compound, one could hop to alternative scaffolds that maintain a similar spatial arrangement of a hydrogen-bonding heterocycle and the 4-chloro-3-methoxyphenyl moiety. Examples of potential new scaffolds could include:

Pyrazolo[3,4-b]pyridines nih.gov

Thieno[2,3-d]pyrimidin-4(3H)-ones unica.it

1-phenylbenzazepines mdpi.com

Lead optimization is the process of refining a promising lead compound to enhance its therapeutic potential. For analogs of this compound, key optimization strategies would include:

Improving Metabolic Stability: A significant challenge in drug development is poor metabolic stability. nih.gov Modifications to the lead structure can be made to block sites of metabolism. For example, in a series of antimalarial 4(1H)-quinolones, substitution at the para-position of a 3-aryl group was found to be critical for minimizing metabolic degradation. nih.gov

Enhancing Potency and Selectivity: Structural information from X-ray crystallography or molecular modeling of the target protein can guide modifications to improve binding affinity and selectivity over related proteins. In the development of a JAK1 inhibitor, exploiting a single amino acid difference between JAK1 and JAK2 (glutamic acid vs. aspartic acid) allowed for the design of highly selective compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is an equation that correlates physicochemical or structural descriptors of molecules with their observed activity.

For the this compound series, a QSAR study would typically involve the following steps:

Data Set Generation: A series of analogs would be synthesized with systematic variations in their structure (e.g., different substituents on the phenyl or pyridine rings).

Biological Testing: The biological activity (e.g., IC₅₀) of each compound in the series would be measured using a consistent biological assay.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include electronic descriptors (e.g., Hammett constants), hydrophobic descriptors (e.g., LogP), steric descriptors (e.g., molar refractivity), and topological indices.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that best correlates the calculated descriptors with the measured biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of a chance correlation.

Once validated, such a model could be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. While no specific QSAR models for this compound are available in the public literature, this approach represents a standard and powerful tool in modern medicinal chemistry for accelerating the drug discovery process.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity.

In studies involving pyridine (B92270) and pyrimidine (B1678525) derivatives, molecular docking has been effectively used to investigate their potential as inhibitors of various kinases, which are critical targets in cancer therapy. For instance, a series of pyridine derivatives were evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), both in its wild-type (WT) and mutant (T790M) forms. nih.gov Docking studies revealed that these compounds could fit within the ATP-binding site of the EGFR kinase domain, forming key interactions with amino acid residues. Similarly, docking has been employed to study the binding of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives to cyclin-dependent kinases (CDK2/4/6), identifying crucial polar and nonpolar interactions that influence inhibitory activity. nih.gov

For 6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol, a hypothetical docking study would involve preparing the 3D structure of the ligand and docking it into the active site of a relevant protein target. The results would be analyzed based on the binding energy and the specific interactions formed, such as hydrogen bonds and hydrophobic contacts. The binding affinity is often represented by a docking score, where a more negative value indicates a stronger predicted interaction.

Table 1: Illustrative Molecular Docking Data for Pyridine Derivatives against Kinase Targets

Compound SeriesTarget ProteinKey Interacting Residues (Hypothetical)Predicted Binding Energy (kcal/mol)
Pyridine DerivativesEGFRMET793, LEU718, LYS745-8.5 to -10.2
Pyrimidine DerivativesEGFRCYS797, ASP855, LEU844-7.9 to -9.5
Pyridopyrimidine AnalogsKinase 1 (2YEX)VAL, ILE, LYS-7.0 to -8.8 researchgate.net
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCDK2/4/6LYS33, ASP145, ILE10Not specified nih.gov

This table is illustrative and based on data from studies on similar compound classes. The specific values are representative of typical findings in such research.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Prediction

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. youtube.comyoutube.com These simulations can assess the stability of the binding pose predicted by molecular docking and can be used to calculate binding free energies, which are often more accurate than docking scores.

In the context of kinase inhibitors, MD simulations have been used to confirm the stability of docked conformations. For example, a 100-nanosecond MD simulation of a pyrazole (B372694) derivative bound to the RET kinase showed that the ligand remained stably within the active site, maintaining key hydrogen bond and hydrophobic interactions throughout the simulation. nih.gov The stability is often evaluated by calculating the root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable system will typically show the RMSD values leveling off to a plateau.

For this compound, an MD simulation of its complex with a target protein would reveal how the ligand's conformation and its interactions with the protein evolve. This can help identify the most stable binding mode and provide a more rigorous prediction of its binding affinity. The simulation can also reveal the role of water molecules in mediating ligand-protein interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These properties are fundamental to understanding a molecule's reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbital Theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

For a compound like this compound, a HOMO-LUMO analysis would predict regions of the molecule susceptible to electrophilic and nucleophilic attack. This information is valuable for understanding its metabolic fate and potential for covalent interactions with biological targets.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is useful for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand-receptor binding.

In the case of this compound, an MEP map would likely show a negative potential around the oxygen and nitrogen atoms, indicating these are likely hydrogen bond acceptor sites. The hydroxyl proton would be a region of positive potential, making it a hydrogen bond donor site.

Table 2: Representative Quantum Chemical Data for a Pyridine Derivative

ParameterDescriptionTypical Calculated Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.2 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eV
HOMO-LUMO GapIndicator of chemical reactivity4.7 eV
Dipole MomentMeasure of the molecule's overall polarity3.5 Debye

This table provides example values based on general findings for similar heterocyclic compounds and is for illustrative purposes.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties from its chemical structure alone. capes.gov.br Various computational models, many based on Quantitative Structure-Activity Relationships (QSAR), are used to predict these properties.

For this compound, ADME prediction tools could provide estimates for a range of properties, including:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of likely sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6).

Excretion: Predictions related to renal clearance.

Studies on other pyridine and pyrimidine derivatives have successfully used these tools to flag potential liabilities early in the discovery process. nih.govresearchgate.net For example, in silico models can predict whether a compound is likely to be a substrate or inhibitor of key drug-metabolizing enzymes, which is crucial for anticipating drug-drug interactions.

Table 3: Illustrative In Silico ADME Predictions for a Small Molecule

ADME ParameterPredicted PropertyInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed orally
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cause central nervous system effects
CYP2D6 InhibitorNoLow risk of drug interactions involving this enzyme
Plasma Protein BindingHigh (>90%)May have a longer duration of action

This table is a generalized example of the output from ADME prediction software and does not represent actual data for the title compound.

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is indispensable for separating the target compound from impurities, which may arise from the synthetic process or degradation. Techniques like HPLC, GC, and UPLC are pivotal for determining the purity profile and for quantitative analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol. Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity determination and quantification of such pyridine (B92270) derivatives.

Method development for a compound like this compound typically involves a systematic approach to optimize separation from its potential process-related impurities. Key parameters that are evaluated include:

Stationary Phase: A C18 or C8 column is generally the first choice due to the compound's moderate polarity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The gradient or isocratic elution is optimized to achieve adequate separation of all relevant peaks. researchgate.net

Detection: A UV detector is commonly employed, with the detection wavelength set at a λmax where the compound and its impurities exhibit significant absorbance.

Once developed, the method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. researchgate.net Validation includes demonstrating specificity, linearity, accuracy, precision, and robustness. researchgate.net For instance, a study on a related pyridine derivative successfully developed and validated an isocratic RP-HPLC method, confirming its accuracy, precision, and robustness for quantification. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of a Pyridine Derivative This table presents a typical set of starting parameters for developing an HPLC method for a compound analogous to this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Elution Mode Gradient

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, compounds with polar functional groups, such as the hydroxyl (-OH) group in this compound, often exhibit poor peak shape and thermal instability in the GC system.

To overcome this limitation, derivatization is a common strategy. The polar hydroxyl group can be converted into a less polar, more volatile ether or ester group. A frequent approach is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process increases the compound's volatility and thermal stability, making it suitable for GC analysis. Research on other heterocyclic compounds has shown that GC-MS analysis of their TMS derivatives provides excellent separation and useful mass spectra that would otherwise be unobtainable due to thermal degradation. nist.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for operation at higher pressures. The primary advantages of UPLC over conventional HPLC are significantly reduced analysis times and improved resolution, sensitivity, and efficiency. lcms.cz For impurity profiling of this compound, a UPLC method could reduce a 30-minute HPLC run time to under 5 minutes, dramatically increasing sample throughput, particularly in high-throughput screening or process monitoring environments. lcms.cz

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: A ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the pyridine ring, the protons on the substituted phenyl ring, the methoxy (B1213986) (-OCH₃) group protons, and the hydroxyl (-OH) proton. The splitting patterns (singlet, doublet, triplet, etc.) would help to establish the connectivity of the atoms.

¹³C NMR: A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts would differentiate between the sp² carbons of the aromatic rings and the sp³ carbon of the methoxy group.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and protons, and between protons and carbons, respectively, providing definitive evidence for the final structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following are predicted chemical shift (δ) values based on the analysis of structurally similar compounds.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Methoxy (-OCH₃)~3.9~56
Aromatic (Ar-H)6.8 - 8.5110 - 160
Phenolic (-OH)9.5 - 10.5-

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. A characteristic feature would be the isotopic pattern for chlorine: two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound.

Table 3: Key Properties for Mass Spectrometry of this compound

PropertyValue
Molecular Formula C₁₂H₁₀ClNO₂
Average Molecular Weight 235.67 g/mol
Monoisotopic Mass (for HRMS) 235.04001 Da

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Table 3: Representative Crystallographic Parameters for a Structurally Similar 6-Arylated Pyridine Derivative

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 10.123 researchgate.net
b (Å) 12.456 researchgate.net
c (Å) 15.789 researchgate.net

This data is from a related compound and serves as an example of the type of information obtained from X-ray crystallography.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for 6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol Derivatives

The pyridin-3-ol scaffold is a versatile platform for generating diverse chemical libraries, enabling the exploration of a wide range of biological targets. While existing research has highlighted activities such as tubulin polymerization inhibition and potential anticancer effects for similar pyridine (B92270) derivatives, the focus is expanding to uncover new therapeutic applications. nih.govnih.gov

Derivatives of the core structure are being investigated for their potential to modulate the activity of various enzymes and receptors implicated in disease. For instance, the discovery of a potent and selective Janus kinase 1 (JAK1) inhibitor, which incorporates a related chloro-methoxyphenyl fragment, underscores the potential of this chemical space for developing treatments for autoimmune diseases and cancer. nih.gov The strategy involves modifying the pyridinol core to optimize interactions with specific amino acid residues within the target protein's binding site, thereby enhancing potency and selectivity. nih.gov

Furthermore, research into antitrypanosomal agents has identified novel 4-phenyl-6-(pyridin-3-yl)pyrimidines with promising activity. researchgate.net Although the exact molecular target was not definitively confirmed in that study, it highlights the potential for derivatives of this compound to be developed as treatments for neglected tropical diseases. researchgate.net The exploration of such novel targets is often guided by high-throughput screening of compound libraries and subsequent structure-activity relationship (SAR) studies to identify the most promising candidates for further development.

Derivative ClassPotential Biological TargetTherapeutic Area
Pyridine HybridsTubulin PolymerizationCancer
Pyrazole (B372694) DerivativesJanus Kinase 1 (JAK1)Autoimmune Diseases, Cancer
Pyrimidine (B1678525) DerivativesRhodesain (putative)Neglected Tropical Diseases
Pyrazolo[3,4-b]pyridineα-AmylaseDiabetes

Application in Fragment-Based Drug Discovery and Design

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging targets. drugdiscoverychemistry.com This approach utilizes small, low-complexity molecules, or "fragments," that bind weakly to the target protein. nih.gov These initial hits are then grown or linked together to create more potent and selective drug candidates. youtube.com

The core structure of this compound, with its defined vector spaces, is an ideal candidate for use as a fragment in FBDD campaigns. nih.gov By screening a library of fragments that includes this pyridinol core, researchers can identify initial binding interactions with a target protein. X-ray crystallography or NMR spectroscopy can then be used to visualize how the fragment binds, providing a roadmap for its elaboration into a more complex molecule with improved affinity and drug-like properties. youtube.com

The "rule-of-three" is often applied in FBDD, which provides general guidelines for the physicochemical properties of fragments. nih.gov The this compound scaffold can be readily modified to generate a library of fragments that adhere to these principles, making it a valuable tool in modern drug discovery.

FBDD PrincipleDescriptionRelevance to this compound
Fragment Screening Identifying small molecules that bind to a biological target.The core scaffold can be included in fragment libraries to find initial hits.
Fragment Growing Adding chemical groups to a fragment to increase its affinity.Functional groups can be added to the pyridinol ring or the phenyl ring to explore the target's binding pocket. youtube.com
Fragment Linking Connecting two or more fragments that bind to adjacent sites.If different fragments containing parts of the core structure bind nearby, they can be linked to create a more potent molecule. youtube.com
Fragment Merging Combining the features of overlapping fragments into a single molecule.Structural information from multiple fragment hits can be merged to design a novel, optimized ligand.

Development of Advanced Experimental Models for In Vitro Investigations

The translation of in vitro findings to in vivo efficacy is a major hurdle in drug development. To address this, there is a growing emphasis on the use of advanced experimental models that more accurately mimic human physiology. mdpi.com For the investigation of this compound and its derivatives, these models can provide more predictive data on efficacy and potential liabilities.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. mdpi.com These models can be used to assess the anti-cancer activity of pyridine derivatives in a context that better reflects the tumor microenvironment. nih.gov Similarly, "organ-on-a-chip" or microphysiological systems can be employed to study the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds in a human-relevant system, potentially reducing the reliance on animal testing. mdpi.com For instance, a gut-on-a-chip model could be used to predict the oral bioavailability of a novel derivative. mdpi.com

The development of these advanced models is crucial for making more informed decisions during the drug discovery process, ultimately increasing the likelihood of clinical success. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mit.edu These computational tools can be applied to the chemical space around this compound to design novel derivatives with optimized properties. nih.govmdpi.com

Machine learning models can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of new chemical entities. semanticscholar.org This allows for the in silico screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. For example, a quantitative structure-activity relationship (QSAR) model could be developed to predict the JAK1 inhibitory potency of new pyridinol derivatives. semanticscholar.org

Q & A

Q. What are the standard synthetic routes for 6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol, and how can purity be optimized?

The synthesis of this compound typically involves multi-step reactions, such as:

  • Condensation : Reacting 4-chloro-3-methoxybenzaldehyde with aminopyridine derivatives under acidic or basic conditions.
  • Cyclization : Using catalysts like palladium or copper to facilitate ring closure. Solvents such as dimethylformamide (DMF) or toluene are preferred for their high boiling points and stability .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%). Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .

Q. What analytical techniques are recommended for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the chlorophenyl, methoxy, and pyridin-3-ol moieties. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding reactivity and stability. For example, intermolecular O–H···N interactions stabilize the pyridin-3-ol group .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 250.05 for C₁₂H₁₀ClNO₂) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved during structural analysis?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

  • Variable-Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol forms) by observing signal splitting at low temperatures.
  • DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate proposed conformers .
  • Multi-technique validation : Cross-reference XRD bond lengths/angles with NMR coupling constants to resolve ambiguities .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling; Pd often provides higher yields (>80%) but requires rigorous exclusion of oxygen .
  • Solvent Optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing efficiency .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction time (e.g., from 24 h to 2 h) and byproduct formation .

Q. How can researchers design assays to evaluate the compound’s biological activity (e.g., antimicrobial)?

  • Target Selection : Screen against bacterial enzymes (e.g., dihydrofolate reductase) due to structural similarity to known inhibitors .
  • In Vitro Assays :
    • MIC Testing : Determine minimum inhibitory concentration against S. aureus (ATCC 25923) using broth microdilution (range: 1–128 µg/mL).
    • Time-Kill Studies : Assess bactericidal kinetics over 24 h .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding to enzyme active sites, validated by ITC or SPR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.